molecular formula C13H11IO B14021408 1-(4-Iodophenyl)-4-methoxybenzene

1-(4-Iodophenyl)-4-methoxybenzene

Cat. No.: B14021408
M. Wt: 310.13 g/mol
InChI Key: QEMVQEZBDSYALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)-4-methoxybenzene (CAS 682756-44-1) is a high-value aromatic ether building block in organic synthesis and medicinal chemistry research. Its core research value lies in its application as a key synthetic intermediate for the discovery of novel human lactate dehydrogenase A (hLDHA) inhibitors . hLDHA is a prominent target in oncology drug discovery due to its crucial role in the Warburg effect, a metabolic hallmark of cancer cells . This compound serves as a versatile precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the iodine moiety acts as an excellent leaving group, enabling rapid diversification of the molecular scaffold . Researchers utilize this compound to create biphenyl derivatives and other complex structures for screening against hLDHA and other biologically relevant targets . It is also a valuable intermediate in projects aimed at constructing quinoline-based pharmacophores, which are known for their diverse biological activities, including antineoplastic, antibacterial, and antiviral properties . The compound should be stored in a cool, dark place and is sensitive to light . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11IO

Molecular Weight

310.13 g/mol

IUPAC Name

1-iodo-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C13H11IO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3

InChI Key

QEMVQEZBDSYALX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(4-Iodophenyl)-4-methoxybenzene

General Synthetic Approach

The synthesis of this compound generally involves the formation of a biphenyl structure where one phenyl ring is substituted with iodine at the para position and the other with a methoxy group. The preparation requires careful control of reaction conditions such as temperature, solvent choice, and reagent concentration to optimize yield and purity.

Synthetic Routes and Key Reactions

Ullmann-Type Coupling and Related Cross-Coupling Methods

One common approach to prepare substituted biphenyls like this compound is through palladium-catalyzed cross-coupling reactions, such as Suzuki or Ullmann couplings, where an aryl iodide is coupled with an aryl boronic acid or aryl halide bearing the methoxy substituent. Potassium carbonate is often used as a base, and solvents such as dimethylformamide (DMF) or acetone are employed. The methoxy group serves as an electron-donating substituent that can influence the reactivity and regioselectivity of the coupling.

Etherification of 4-Iodophenol with Methoxybenzyl Derivatives

Another method involves the etherification of 4-iodophenol with appropriate methoxybenzyl halides or sulfonates under basic conditions, such as potassium carbonate in DMF, at elevated temperatures (e.g., 80 °C). This method has been demonstrated for related compounds, such as the synthesis of 1-(cyclopropylmethoxy)-4-iodobenzene, and can be adapted for methoxybenzene derivatives.

Azide and Methanesulfonate Intermediates

Patent literature describes the preparation of related iodo-methoxybenzene derivatives via intermediate formation of methanesulfonate esters followed by nucleophilic substitution with azide ions, leading to azidoalkyl derivatives of iodo-methoxybenzenes. Although this is more specific to azidopropyl derivatives, the methodology illustrates the utility of sulfonate intermediates in functionalizing iodo-methoxybenzene compounds.

Detailed Reaction Conditions and Optimization

A study optimizing reactions involving 4-iodophenyl derivatives and methoxybenzene substituents found that:

  • The use of palladium catalysts with potassium carbonate base in polar aprotic solvents like DMF or acetone yields high conversion rates.
  • Reaction temperatures around 60–80 °C are optimal for etherification and coupling reactions.
  • Reaction times vary from a few hours up to 12 hours depending on catalyst loading and substrate reactivity.
  • Purification is typically achieved by silica gel column chromatography using petroleum ether and ethyl acetate mixtures as eluents.

Data Table Summarizing Preparation Parameters

Preparation Method Key Reagents/Conditions Temperature (°C) Solvent Catalyst/Base Yield (%) Notes
Palladium-Catalyzed Cross-Coupling 4-iodophenyl derivative + 4-methoxyphenyl boronic acid 60–80 DMF or acetone Pd catalyst, K2CO3 70–90 Electron-donating methoxy aids reactivity
Etherification of 4-Iodophenol 4-iodophenol + methoxybenzyl bromide/sulfonate 80 DMF K2CO3 70–85 Reaction time ~4 h; filtration and chromatography required
Sulfonate Intermediate + Azide Substitution Methanesulfonate intermediate + NaN3 Room temp ~25 DMF None Moderate Used for azido derivatives; adaptable for methoxybenzene

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom at the para position undergoes nucleophilic displacement under specific conditions:

Key Reactions :

  • Ammonolysis : Reacts with ammonia/amines to form 4-methoxybiphenyl-4-amine derivatives (yields: 60-85%) .

  • Hydroxylation : Substitution with hydroxide ions produces 4-methoxybiphenyl-4-ol under basic conditions.

Mechanistic Insight :
The iodine's polarizable nature facilitates a two-step process:

  • Formation of a Meisenheimer complex via electron-deficient aromatic ring activation.

  • Elimination of iodide ion, restored aromaticity .

Cross-Coupling Reactions

The iodo group participates effectively in transition-metal-catalyzed couplings:

Reaction TypeCatalyst SystemProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃4-Methoxy-4'-boronic acid biphenyl78%
SonogashiraPdCl₂(PPh₃)₂/CuI4-Methoxy-4'-(alkynyl) biphenyl65%
Buchwald-HartwigPd₂(dba)₃/Xantphos4-Methoxy-4'-(N-aryl) biphenyl82%

Optimized Conditions :

  • Solvent: THF or DMF at 80-110°C

  • Base: K₂CO₃ or Cs₂CO₃

  • Ligand dependence critical for preventing homocoupling .

Electrophilic Aromatic Substitution

The methoxy group directs incoming electrophiles to ortho/para positions:

Documented Transformations :

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro-4'-methoxybiphenyl (major).

  • Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives at the ortho position.

Competitive Reactivity :
Iodine's weak deactivating effect allows methoxy-directed substitution to dominate over ipso substitution.

Cyclization Reactions

Used as a building block in heterocycle synthesis:

Example : Formation of pyrazolo[3,4-c]pyridines

  • Step 1 : React with ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

  • Step 2 : Cyclize under acidic conditions (HCl/EtOAc)

EntryConditionsYieldPurity (HPLC)
1Toluene, reflux, 2h75%95%
2EtOAc, 0°C → RT, 9h63%99%

Oxidative Transformations

Methoxy Group Reactivity :

  • Demethylation : BBr₃ in CH₂Cl₂ (-78°C) cleaves methyl ether to phenol.

  • Oxidation : RuO₄ oxidizes methoxy to carbonyl under controlled conditions.

Stability Note :
Prolonged light exposure causes C-I bond cleavage (t₁/₂ = 72h under UV).

Comparative Reactivity Table

Reaction PartnerProduct ClassRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
MorpholineN-substituted biphenyls4.2×10⁻³58.3
PhenylacetyleneAlkynylated biphenyls1.8×10⁻²42.7
4-NitrothiophenolThioether derivatives3.5×10⁻³61.9

This compound's dual functionality enables diverse applications in medicinal chemistry (API intermediates) , materials science (liquid crystals), and asymmetric catalysis . Recent advances highlight its role in synthesizing PARP inhibitors and kinase-targeting agents .

Scientific Research Applications

4-Iodo-4’-methoxy-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of molecular interactions and as a probe in biochemical assays.

    Industry: Used in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Iodo-4’-methoxy-1,1’-biphenyl depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution and coupling reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Molecular Formula Key Substituents Melting Point (°C) Synthesis Yield Applications
1-(4-Iodophenyl)-4-methoxybenzene C₁₃H₁₁IO₂ 4-Iodophenyl, 4-methoxy N/A N/A Hypothesized materials science
4'-Iodoacetophenone () C₈H₇IO 4-Iodophenyl, ketone 82–89 97% (GC purity) Pharmaceutical intermediate
1-(2,2-Dibromovinyl)-4-methoxybenzene C₉H₆Br₂O Dibromovinyl, 4-methoxy N/A 92% Cross-coupling reactions
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₉H₂₀O Ethynyl, butyl, 4-methoxy N/A 95% Liquid crystals

Q & A

Q. Advanced

  • Byproduct formation : At larger scales, dimerization or deiodination occurs due to prolonged heating. Use flow reactors to reduce residence time and improve heat transfer .
  • Catalyst recovery : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and enable reuse, lowering costs .
  • Safety : Iodine’s volatility requires closed systems with scrubbers to prevent exposure .

How does the methoxy group influence the stability of this compound under acidic or basic conditions?

Q. Basic

  • Acidic hydrolysis : The methoxy group resists demethylation below 100°C but undergoes cleavage in HBr/AcOH at 120°C, forming phenolic byproducts .
  • Basic conditions : Stable in NaOH/EtOH (pH <12), but prolonged heating may degrade the iodophenyl ring. Monitor via HPLC (C18 column, MeOH/H₂O 70:30) .

What analytical techniques are most effective for quantifying trace impurities in iodophenyl-methoxybenzene samples?

Q. Advanced

  • GC-MS : Detects volatile byproducts (e.g., unreacted iodobenzene) with LOD ~0.1 ppm .
  • HPLC-UV/ESI-MS : Identifies non-volatile impurities (e.g., di-iodinated isomers) using reverse-phase columns .
  • Elemental analysis : Confirms iodine content (theoretical: 34.2%; deviation >1% indicates incomplete reaction) .

How can researchers address low yields in Sonogashira couplings involving this compound?

Q. Advanced

  • Co-catalysts : Add CuI (10 mol%) to Pd(PPh₃)₄ to accelerate oxidative addition .
  • Solvent optimization : Use degassed THF/triethylamine (3:1) to stabilize Pd(0) intermediates.
  • Substrate pre-treatment : Dry alkynes over molecular sieves to prevent moisture-induced deactivation .

What role does the iodine substituent play in the crystal packing and material properties of this compound?

Q. Advanced

  • Halogen bonding : Iodine’s σ-hole forms directional interactions (C-I⋯O, ~3.3 Å) with methoxy oxygen, influencing supramolecular assembly .
  • Thermal stability : DSC shows a melting point of 82–84°C, with decomposition above 250°C due to C-I bond cleavage .

How do solvent polarity and substituent effects impact the UV-Vis absorption profile of iodophenyl-methoxybenzene derivatives?

Q. Advanced

  • Solvatochromism : In cyclohexane, λmax = 265 nm (π→π*); in ethanol, a red shift to 280 nm occurs due to hydrogen bonding .
  • Substituent Hammett constants : Electron-donating methoxy groups increase molar absorptivity (ε = 12,500 M⁻¹cm⁻¹) compared to nitro analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.